Thymol

Descripción general

Descripción

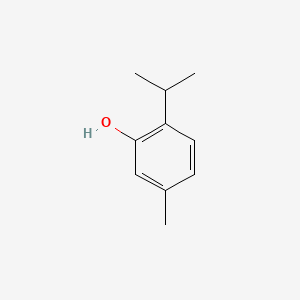

El timol, también conocido como 2-isopropil-5-metilfenol, es un derivado natural de fenol monoterpenoide del p-cimeno. Se encuentra en el aceite esencial del tomillo (Thymus vulgaris) y otras plantas como el ajwain. El timol aparece como una sustancia cristalina blanca con un agradable olor aromático y fuertes propiedades antisépticas . Es ligeramente soluble en agua, pero altamente soluble en alcoholes y otros disolventes orgánicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El timol se puede sintetizar mediante la alquilación del m-cresol con propeno. La reacción implica los siguientes pasos: [ \text{CH}3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ] Esta reacción se lleva a cabo típicamente en condiciones ácidas utilizando catalizadores como el ácido sulfúrico o el cloruro de aluminio {_svg_3}.

Métodos de producción industrial: La producción industrial de timol a menudo implica la extracción del aceite esencial de tomillo. Los métodos tradicionales incluyen la destilación por vapor, la extracción Soxhlet, la maceración y la extracción por reflujo . Más recientemente, se han utilizado disolventes verdes como el etanol, el limoneno y el lactato de etilo en la extracción líquida a presión para obtener timol de las plantas de tomillo .

Tipos de reacciones:

Oxidación: El timol puede sufrir oxidación para formar timo hidroquinona y timo benzoquinona.

Reducción: El timol se puede reducir para formar dihidrotimol.

Sustitución: El timol puede sufrir reacciones de sustitución aromática electrofílica, como la nitración, la sulfonación y la halogenación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como ácido nítrico, ácido sulfúrico y halógenos (cloro, bromo) en condiciones controladas.

Productos principales:

Oxidación: Timo hidroquinona, timo benzoquinona.

Reducción: Dihidrotimol.

Sustitución: Derivados nitrados, sulfonados y halogenados del timol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Thymol exhibits a range of pharmacological properties that make it a candidate for therapeutic use.

Antimicrobial Activity:

this compound has demonstrated potent antimicrobial effects against various pathogens. It has been shown to inhibit the growth of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and fungi, making it valuable in medical and agricultural settings. In particular, this compound's ability to disrupt biofilm formation in MRSA highlights its potential as an adjunct to antibiotic therapy .

Antioxidant Properties:

Research indicates that this compound acts as a free radical scavenger, reducing oxidative stress in cells. For instance, studies have shown that this compound can attenuate oxidative stress induced by hydrogen peroxide in intestinal cell lines, suggesting its protective role against cellular damage .

Anti-inflammatory Effects:

this compound has been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Respiratory Health:

The compound is noted for its potential benefits in respiratory health. This compound's aromatic properties can aid in relieving congestion and promoting clear breathing when used in inhalation therapies .

Agricultural Applications

This compound is increasingly recognized for its role as a natural pesticide and fungicide:

Natural Pesticide:

In agriculture, this compound serves as an effective alternative to synthetic pesticides. Its application helps protect crops from pests while minimizing environmental impact. Studies have confirmed its efficacy against various agricultural pathogens without the adverse effects associated with chemical pesticides .

Fungicidal Properties:

this compound exhibits antifungal activity against common plant pathogens, thus contributing to sustainable farming practices by reducing reliance on synthetic fungicides .

Food Preservation

This compound's antimicrobial properties extend into the food industry:

Preservative Use:

this compound is utilized as a natural preservative due to its ability to inhibit microbial growth in food products. It has been shown to effectively extend the shelf life of perishable items such as meat and dairy products by preventing spoilage .

Food Safety:

The compound's application in food packaging materials enhances safety by providing antimicrobial barriers that protect food from contamination .

Personal Care Products

This compound's antiseptic and aromatic qualities make it a popular ingredient in personal care products:

Oral Hygiene:

this compound is commonly found in mouthwashes and dental care products due to its effectiveness against oral bacteria and its ability to combat bad breath .

Cosmetics and Cleaning Products:

Its pleasant scent and antimicrobial properties make this compound a favored component in soaps, shampoos, and household cleaners, providing natural alternatives to synthetic chemicals .

Case Study 1: this compound Against MRSA

A study evaluated the efficacy of this compound against MRSA biofilms. Results indicated that this compound not only inhibited biofilm formation but also disrupted established biofilms, suggesting its potential use alongside conventional antibiotics for treating resistant infections .

Case Study 2: this compound in Food Preservation

Research conducted on the application of this compound in meat preservation demonstrated significant reductions in microbial load compared to untreated controls. This study supports this compound’s role as a viable natural preservative that can enhance food safety while extending shelf life .

Mecanismo De Acción

El timol ejerce sus efectos a través de varios objetivos y vías moleculares:

Acción antimicrobiana: El timol altera la integridad de la membrana celular de bacterias y hongos, lo que lleva a la lisis celular.

Acción antiinflamatoria: El timol inhibe el reclutamiento de citocinas y quimiocinas, reduciendo la inflamación.

Acción antioxidante: El timol elimina los radicales libres y mejora las enzimas antioxidantes endógenas.

Comparación Con Compuestos Similares

El timol a menudo se compara con otros compuestos fenólicos como el carvacrol y la timoquinona:

Singularidad del timol: La combinación única del timol de propiedades antimicrobianas, antiinflamatorias y antioxidantes, junto con su agradable aroma, lo convierte en un compuesto versátil en diversas aplicaciones.

Compuestos similares:

- Carvacrol

- Timoquinona

- Eugenol

- Mentol

El timol destaca por su eficacia equilibrada en múltiples dominios, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales.

Actividad Biológica

Thymol, a monoterpenoid phenol, is primarily derived from thyme oil and is recognized for its diverse biological activities. Its chemical structure, characterized by a hydroxyl group on a cymene backbone, contributes to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects through various studies and case analyses.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that this compound can decrease cell viability in bacterial strains by up to 99% and effectively disrupt biofilm formation in Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |

|---|---|---|

| Staphylococcus aureus | 1-32 μg/mL | Significant reduction |

| Pseudomonas aeruginosa | 8.4 ± 0.8 μg/mL | Disperses pre-formed biofilms |

| Escherichia coli | 50 μg/mL | Inhibits growth |

Studies have shown that this compound reduces the expression of genes associated with virulence and biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a treatment option for infections caused by this pathogen .

Antioxidant Properties

This compound's antioxidant capabilities are well-documented, demonstrating its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. For instance, this compound has been shown to decrease lipid peroxidation in V79 Chinese hamster lung fibroblast cells at concentrations as low as 25 μg/mL .

Table 2: Antioxidant Activity of this compound

| Study Reference | Concentration (μM) | Observed Effect |

|---|---|---|

| Kruk et al., 2000 | Not specified | Increased antioxidant enzyme activity |

| Archana et al., 2011 | 25 | Decreased lipid peroxidation |

| Cabello et al., 2015 | 250 | Attenuated oxidative stress |

This compound has also demonstrated the ability to inhibit reactive oxygen species (ROS) production and myeloperoxidase activity in human neutrophils, further supporting its role as an effective antioxidant .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. A study utilizing this compound-loaded chitosan nanoparticles revealed significant membrane stabilization against hypotonicity-induced hemolysis, indicating its protective effects on cell membranes .

Table 3: Anti-inflammatory Potential of this compound

| Formulation | Percent Membrane Stabilization (%) |

|---|---|

| This compound (0.5 mg/mL) | 84.11 |

| This compound-loaded NPs (0.5 mg/mL) | 89.60 |

| Diclofenac sodium (0.2 mg/mL) | 91.07 |

These findings suggest that this compound not only acts as an anti-inflammatory agent but also enhances the efficacy of nanoparticle formulations for improved therapeutic outcomes.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. A study highlighted its ability to alter neuronal firing modes in snails, suggesting potential implications for neurodegenerative conditions .

Case Study: Neuroprotective Mechanisms

In a controlled experiment involving ischemic neuronal injury models, this compound exhibited protective effects by reducing neuronal damage and improving recovery outcomes when administered post-injury . This positions this compound as a candidate for further investigation in neuroprotective therapies.

Propiedades

IUPAC Name |

5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034972 | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline], Solid, White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233 °C, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

110 °C (230 °F) (Closed cup) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 900 mg/L at 20 °C, In water: 0.098 g in 100 g at 25 °C, 1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide, Slightly soluble in glycerol, 0.9 mg/mL at 20 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9699 g/cu cm at 25 °C | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0022 [mmHg], VP: 1 mm Hg at 64 °C, VP: 12.7 Pa at 40 °C, 0.016 mm Hg at 25 °C | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The potent role of thymol, a natural compound, in modulation of macrophage activity was evaluated by determining all the sequential steps involved during phagocytosis. We found a significant increase in the proliferation of splenocytes in the presence of thymol and it proved to be a good mitogen. Uptake capacity of macrophages was enhanced due to increased membrane fluidity after treatment with thymol and it also increases lysosomal activity of macrophages. Data of superoxide anion generation revealed the involvement of thymol in the generation of respiratory burst as it potentiated this property of macrophages at a concentration of 150 uM. In the case of TNF-a, IL-1beta and PGE(2) a decreased level of secretion was observed 154 pg/mL, 736.1 pg/mL, and 151 pg/mL respectively when compared with lipopolysaccharide treated cells, where the level of these cytokines was significantly high. We also determined the anti-complementary activity of thymol which showed to be more effective than rosmarinic acid. Thus, the results obtained from the study suggest the potential role of thymol as a natural immunostimulatory drug which can be used in the treatment of various immunological disorders. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate | |

CAS No. |

89-83-8 | |

| Record name | Thymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J50XA376E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.6 °C, 51.5 °C | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thymol exhibits its antifungal properties through multiple mechanisms. Research suggests it damages the fungal cell membrane, leading to leakage of intracellular contents and ultimately cell death. [] It also disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species (ROS) within fungal cells, contributing to their demise. [] Additionally, this compound inhibits the transcription of EST2, a crucial gene encoding the reverse transcriptase subunit of telomerase in Saccharomyces cerevisiae. This inhibition accelerates telomere shortening, potentially increasing the rate of cell senescence and apoptosis. []

A: Yes, studies indicate that this compound, along with carvacrol, can disrupt the formation of bacterial biofilms. [] This effect has been observed in various bacteria, including Staphylococcus aureus, suggesting potential applications in combating biofilm-related infections.

A: Research suggests that this compound can act synergistically with certain antibiotics, particularly colistin. This synergistic effect is believed to stem from this compound's ability to damage the bacterial outer membrane, enhancing the penetration of colistin into the bacterial cell. []

ANone: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

A: Yes, various studies have employed spectroscopic techniques to characterize this compound. Fourier transform infrared spectroscopy (FT-IR) has been used to analyze this compound-loaded nanoparticles. [, ] UV-Vis spectroscopy, often coupled with molecular docking studies, has provided insights into this compound's interaction with proteins like bovine serum albumin (BSA). []

A: this compound has been successfully incorporated into various delivery systems, including nanoemulsions, gelatin-based hydrogels, and mesoporous silica nanoparticles. [, , ] These formulations aim to improve this compound's solubility, stability, and targeted delivery for enhanced efficacy against pathogens.

A: Yes, studies have shown the efficacy of this compound fumigation in controlling postharvest diseases in fruits like onions and table grapes. [, ] this compound effectively inhibits the growth of fungal pathogens, such as Botrytis cinerea, responsible for gray mold rot, significantly reducing disease severity and extending the shelf life of these fruits.

A: While this compound itself is not typically used as a catalyst, its antioxidant properties, stemming from its ability to donate hydrogen atoms to free radicals, have been extensively studied. These antioxidant properties contribute to its therapeutic potential in various disease models. []

A: Molecular docking studies have been crucial in understanding this compound's interaction with target proteins. For instance, docking simulations have elucidated the binding mode of this compound with aldose reductase (AR), an enzyme implicated in diabetic complications. [] These simulations provide valuable insights into the structural basis of this compound's inhibitory activity.

A: Researchers have explored encapsulating this compound in nanoemulsions using whey protein-maltodextrin conjugates and propylene glycol. This approach enhances this compound's solubility in milk and improves its antilisterial activity. [] Similarly, gelatin-based hydrogels have shown promise as controlled-release systems for this compound, potentially offering a more stable and sustained release compared to existing application methods. []

A: Studies in piglets indicate that this compound is readily absorbed in the proximal small intestine. Analysis of digesta revealed a high cumulative absorption rate, suggesting efficient uptake of this compound from the gastrointestinal tract. []

A: Yes, this compound has demonstrated promising anti-cancer activity in vitro. Studies have shown its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate, breast, and lung cancer cells. []

A: Yes, research in animal models suggests that this compound possesses nephroprotective properties. In a study on rats, this compound mitigated cisplatin-induced kidney toxicity, evidenced by improved biochemical markers, reduced oxidative stress, and ameliorated histopathological changes in renal tissues. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.